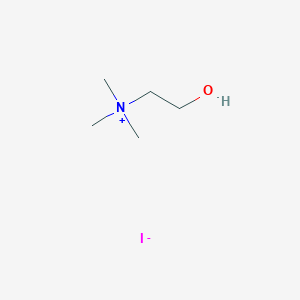

ヨウ化コリン

概要

説明

Choline iodide is an inorganic compound with the chemical formula C5H14IN2O2 . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . It has many important pharmacological uses and is often used as a treatment for neurodegenerative diseases such as Alzheimer’s .

Synthesis Analysis

Choline iodide can be synthesized through various methods. One study utilized liquid chromatography with tandem mass spectrometry to quantify choline compounds according to the standard addition method . Another study developed a high-performance liquid chromatography–fluorescence detection (HPLC-FLD) method for choline quantification in foods .Chemical Reactions Analysis

Choline iodide can undergo various chemical reactions. For instance, it can be used as a biochemical reagent in life science-related research . In addition, it can be used in the synthesis of cyclic carbonates through the coupling reaction of CO2 and epoxides .Physical and Chemical Properties Analysis

Choline iodide has a molecular weight of 231.08 g/mol . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . The influence of pressure on its structural, electronic, and optical properties has been studied .科学的研究の応用

ヨウ化コリンの用途に関する包括的な分析

ヨウ化コリンは、科学研究においてさまざまな用途を持つ汎用性の高い化合物です。以下は、6つのユニークな用途の詳細な分析であり、それぞれが明確で記述的な見出しで別のセクションに示されています。

グリーンリビングラジカル重合: ヨウ化コリンは、グリーンリビングラジカル重合(LRP)のための生体適合性触媒として機能します。 このプロセスにより、ポリ分散性が低く、モノマー転換率の高い機能性ポリマーの合成が可能になります . LRPにおけるヨウ化コリンの使用は、疎水性、親水性、双性イオン性、水溶性生体適合性ポリメタクリレートおよびポリアクリレートの生成にとって重要です .

構造、電子、および光学特性分析: 密度の汎関数理論を用いて、さまざまな圧力下で、この化合物の構造、電子、および光学特性への影響が研究されています。 圧力下でのヨウ化コリンの挙動は、高圧環境での用途を理解するために重要な、弾性定数、電子状態、および振動周波数の変化を示しています .

太陽電池用固体電解質: その高い熱安定性により、ヨウ化コリンは太陽電池用固体電解質の合成における重要な成分として提案されています。 その安定性により屋外での用途が促進され、持続可能なエネルギーソリューションにとって重要な材料となっています .

イオン伝導率の向上: ヨウ化コリンは、固体電解質のイオン伝導率を向上させるために使用されています。 トリヨウ化物でドープすると、ヨウ化コリンのイオン伝導率は大幅に向上し、効率的なサーモセルの開発に役立ちます .

生体適合性と生物医学的用途: ヨウ化コリンは、非毒性で代謝可能であるため、生物医学的用途に最適な候補です。 その生体適合性は、医療用途に安全なポリマーを合成するために不可欠です .

グリーンケミストリーの開発: ヨウ化コリンは、グリーンケミストリーの開発に役割を果たしています。 それは非毒性触媒とグリーン溶媒として使用され、環境に優しい化学プロセスに貢献しています .

作用機序

Target of Action

Choline iodide, also known as (2-Hydroxyethyl)trimethylammonium iodide , is a compound that primarily targets cholinergic receptors in the body . These receptors are crucial for various physiological processes, including nerve conduction throughout the central nervous system (CNS), gallbladder regulation, liver function, and lipid metabolism .

Mode of Action

Choline iodide interacts with its targets by enhancing the actions of acetylcholine , a neurotransmitter, and stimulating the parasympathetic nervous system . It is a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity and is essential for all basic biological processes such as information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline iodide affects several biochemical pathways. It is a precursor of different metabolites including acetylcholine, the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .

Pharmacokinetics

The pharmacokinetics of choline iodide is similar to other choline esters. They are poorly absorbed in the body through oral administration and unable to cross the blood-brain barrier due to their hydrophilic characteristics . Renal excretion is the main route of elimination for choline esters .

Action Environment

The action, efficacy, and stability of choline iodide can be influenced by various environmental factors. For instance, the bioavailability of choline iodide can be affected by the presence of other nutrients in the diet . Furthermore, the action of choline iodide can be influenced by genetic polymorphisms, age, sex, and life conditions such as pregnancy and breastfeeding .

Safety and Hazards

将来の方向性

Choline iodide has potential for future applications in various fields. For instance, it has been proposed for use in hybrid supercapacitors due to its unique properties . Additionally, the University of North Carolina Nutrition Research Institute hosted a symposium on Future Directions in Choline, discussing the progress of the last 25 years and the potential directions for the next 25 years of choline research .

生化学分析

Cellular Effects

Choline, the parent compound of choline iodide, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Choline, from which choline iodide is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Choline iodide is likely involved in similar metabolic pathways as choline. Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine

特性

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPBHXSBDADRBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938983 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-10-3 | |

| Record name | Choline, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

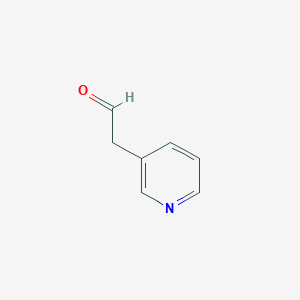

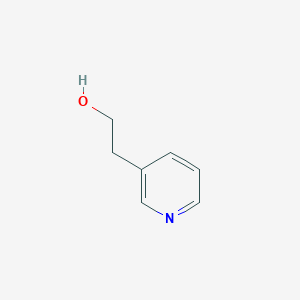

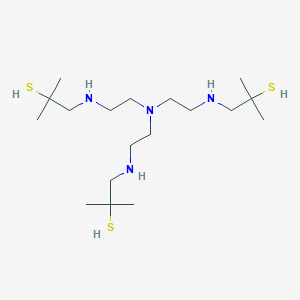

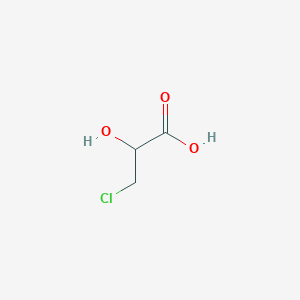

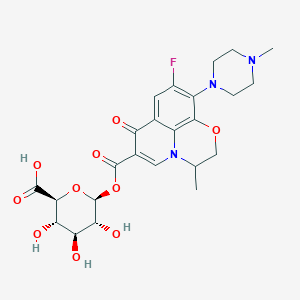

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

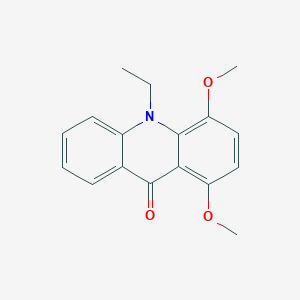

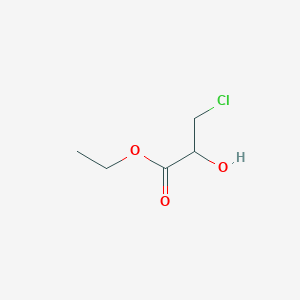

Feasible Synthetic Routes

ANone: The molecular formula of choline iodide is C5H14INO, and its molecular weight is 231.11 g/mol.

A: Yes, Raman spectroscopy has been extensively used to study the conformation of the choline group in choline iodide and related compounds, providing insights into its structural features [].

A: Choline iodide displays good solubility in polar solvents like water, ethanol, and ethyl lactate. This property makes it suitable for "green" living radical polymerization in environmentally friendly solvent systems [].

A: Choline iodide has emerged as a promising catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides []. It promotes this reaction effectively, contributing to sustainable polymer chemistry.

A: Its non-toxic and metabolizable nature makes choline iodide attractive for "green" LRP. It enables the synthesis of various biocompatible polymers, including hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates, with high monomer conversions [].

A: Yes, molecular dynamics simulations have been employed to investigate the structural and dynamical properties of choline iodide-glycerol deep eutectic solvents confined within nanopores [].

A: Research shows that modifying the alkyl chain length in fatty acid esters of choline iodide influences their biological activity. For example, in studies on isolated rabbit hearts, lower chain length compounds exhibited acetylcholine-like effects, while longer chains inhibited the response to acetylcholine [].

A: Incorporating choline iodide into deep eutectic solvent mixtures with compounds like glycerol can enhance its stability and broaden its application range [].

A: Research on dogs found no significant change in serum cholinesterase activity following intravenous choline iodide administration [].

ANone: There is limited information available on resistance mechanisms specific to choline iodide.

ANone: Choline iodide is generally considered safe for its intended applications. It is a naturally occurring compound, and its derivatives are being investigated for various biomedical applications, further supporting its safety profile.

ANone: Specific drug delivery strategies utilizing choline iodide are not extensively reported in the provided research.

A: Raman spectroscopy is valuable for analyzing the conformation of the choline group in choline iodide []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize choline iodide and its derivatives.

ANone: Choline iodide is considered environmentally friendly due to its biodegradability and low toxicity.

A: Choline iodide exhibits good solubility in polar solvents like water, ethanol, and ethyl lactate. This solubility is advantageous for various applications, including its use in green chemistry approaches [].

A: Analytical methods for quantifying choline, a product of choline iodide hydrolysis, have been validated, ensuring accurate and reliable measurements. For instance, an enzymatic method using choline oxidase coupled with peroxidase was validated for erythrocyte acetylcholinesterase activity measurement [].

ANone: No information on drug-transporter interactions specific to choline iodide is provided in the research.

ANone: Specific interactions of choline iodide with drug-metabolizing enzymes are not extensively discussed in the provided literature.

A: Choline iodide's biocompatibility stems from choline being a naturally occurring essential nutrient. Furthermore, its potential for biodegradation enhances its suitability for various biomedical applications, including drug delivery and tissue engineering [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)